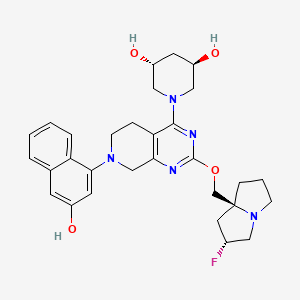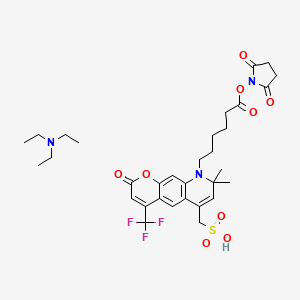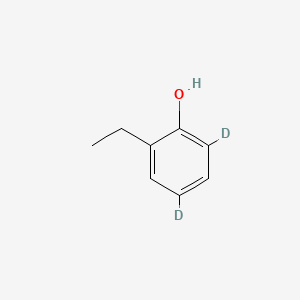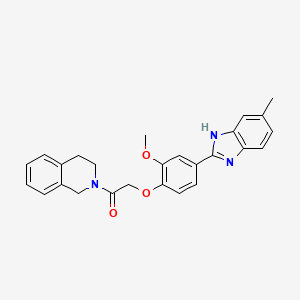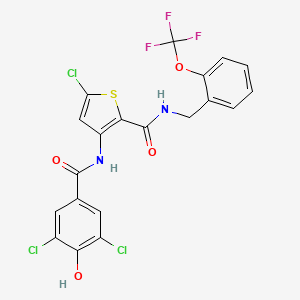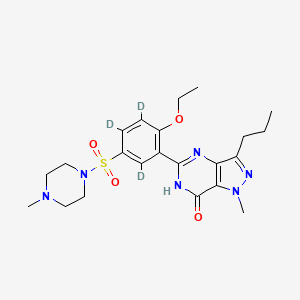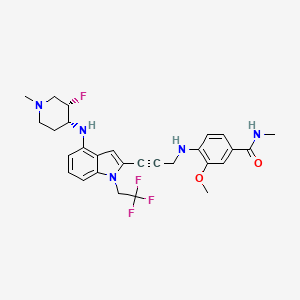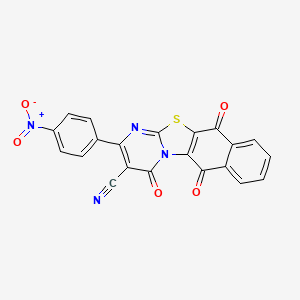
Topoisomerase II/EGFR-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase II/EGFR-IN-1 is a dual inhibitor targeting both DNA topoisomerase II and epidermal growth factor receptor (EGFR). These enzymes play crucial roles in DNA replication, transcription, and cell proliferation. Inhibiting these targets can lead to significant therapeutic effects, particularly in cancer treatment, where uncontrolled cell growth is a hallmark.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II/EGFR-IN-1 involves the creation of naphtho[2’,3’:4,5]thiazolo[3,2-a]pyrimidine hybrids. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a naphthoquinone derivative with a thioamide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Topoisomerase II/EGFR-IN-1 undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
Topoisomerase II/EGFR-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for treating cancers, particularly those resistant to other treatments.
作用機序
Topoisomerase II/EGFR-IN-1 exerts its effects by inhibiting the activity of DNA topoisomerase II and EGFR. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis. Inhibition of EGFR disrupts cell signaling pathways involved in cell proliferation and survival. The compound facilitates the proteasomal degradation of topoisomerase IIα, resulting in increased DNA damage and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.
Etoposide: Another topoisomerase II inhibitor with similar applications.
Osimertinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Topoisomerase II/EGFR-IN-1 is unique in its dual inhibitory action on both topoisomerase II and EGFR. This dual targeting can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors like doxorubicin or osimertinib .
特性
分子式 |
C21H8N4O5S |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |
InChI |
InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |
InChIキー |
SWONZDSDUUAEPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


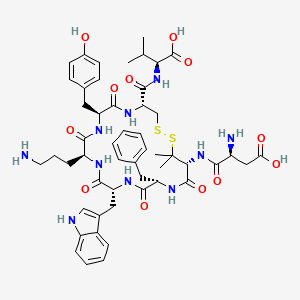

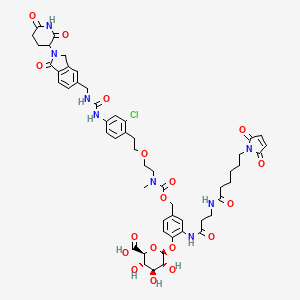
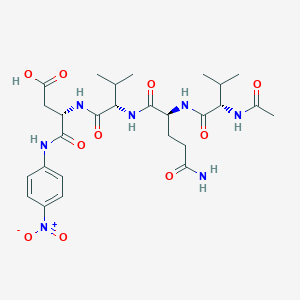

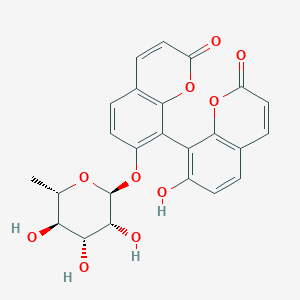
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
